
3-(2,6-Difluorophenyl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Difluorophenyl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-3-hydroxypropanoic acid typically involves the reaction of 2,6-difluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(2,6-Difluorophenyl)-3-oxopropanoic acid.
Reduction: 3-(2,6-Difluorophenyl)-3-hydroxypropanol.
Substitution: Various halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-(2,6-Difluorophenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Difluorophenyl)propanoic acid
- 3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid
- 3-(2,6-Difluorophenyl)-3-oxopropanoic acid
Uniqueness
3-(2,6-Difluorophenyl)-3-hydroxypropanoic acid is unique due to the presence of both the difluorophenyl group and the hydroxypropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluorophenyl group enhances its stability and binding affinity, while the hydroxy group provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8F2O3/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14/h1-3,7,12H,4H2,(H,13,14) |
InChI Key |
COTJDHWKQIZBAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CC(=O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


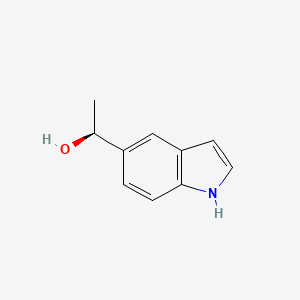
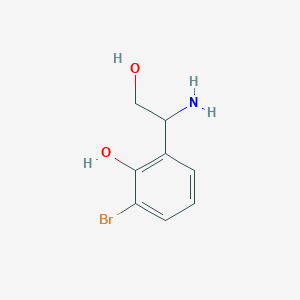
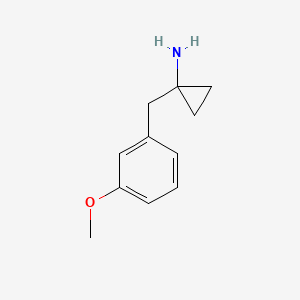

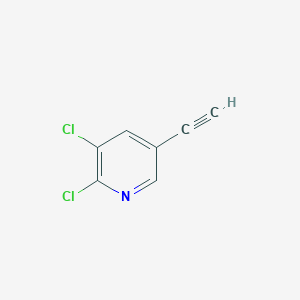
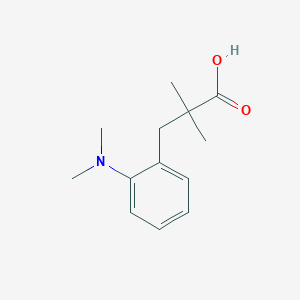

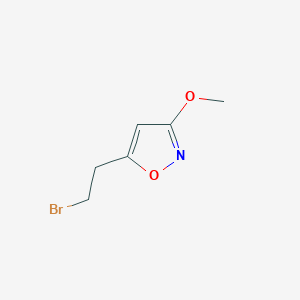
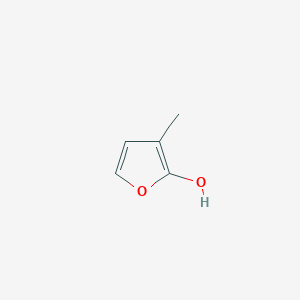
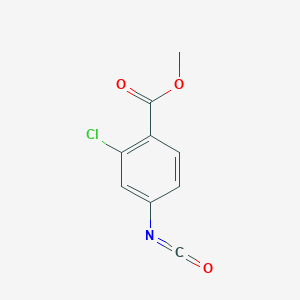


![Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13605722.png)
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
